molecular formula C5H5IN2S B072567 4-Iodo-2-(methylthio)pyrimidine CAS No. 1122-74-3

4-Iodo-2-(methylthio)pyrimidine

Cat. No. B072567
CAS RN: 1122-74-3
M. Wt: 252.08 g/mol
InChI Key: SECBGKYJKCNDID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-2-(methylthio)pyrimidine and related derivatives often involves strategic halogenation, sulfuration, and condensation reactions. For example, a study demonstrated the synthesis of pyrimido[4,5-d]pyrimidine derivatives through a one-pot, microwave-assisted process involving 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, showcasing the compound's role as a precursor in heterocyclic chemistry (Dabiri et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-Iodo-2-(methylthio)pyrimidine derivatives has been extensively studied through spectroscopic methods and quantum chemical calculations. For instance, the structural and spectroscopic signatures of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from a related compound, were analyzed using single crystal X-ray diffraction and various spectroscopic techniques, providing insights into its molecular geometry and electronic structure (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4-Iodo-2-(methylthio)pyrimidine undergoes various chemical reactions, highlighting its versatility. For example, iodine-catalyzed oxidative synthesis demonstrates its reactivity towards forming complex heterocyclic compounds. Such reactions are pivotal in creating compounds with potential applications in material science and pharmaceuticals (Mohammed et al., 2015).

Scientific Research Applications

  • Metallation and Synthesis of Pyrazine and Pyrimidine Derivatives : Lithiation of 4-iodo-2-methylthiopyrimidine followed by reaction with electrophiles has been successfully used to synthesize new pyrazine and pyrimidine derivatives, showcasing its potential in organic synthesis (Plé, Turck, Heynderickx, & Quéguiner, 1998).

  • Antiviral Activity : A study involving the treatment of the sodium salt of 4-chloro-2-(methylthio)pyrimidine with various reagents, leading to the synthesis of derivatives that exhibited slight activity against human cytomegalovirus (HCMV), though they were found to be less effective against herpes simplex virus type 1 (HSV-1) (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

  • Antitumor Activity : Research on the pyrimidine acyclonucleoside derivative 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, synthesized from 5-fluoro-4-(methylthio)-2-[(trimethylsilyl)oxy]pyrimidine, showed potential antitumor activity against L1210 mouse leukemia cells (Rosowsky, Kim, & Wick, 1981).

  • Synthesis of Pyrimido-pyrimidinedithiones : The starting materials for the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, potentially of interest in chemotherapeutics, can be derived from commercially available 4,6-dichloro-2-(methylthio)pyrimidine, indicating its utility in creating biologically interesting compounds (Snieckus & Guimarães, 2014).

  • Synthesis of HIV-1 Reverse Transcriptase Inhibitors : 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, was synthesized using 2-(methylthio)pyrimidin-4(1H)-one, demonstrating the compound's role in antiviral drug development (Ju Xiu-lia, 2015).

Safety And Hazards

4-Iodo-2-(methylthio)pyrimidine may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECBGKYJKCNDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397457
Record name 4-Iodo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(methylthio)pyrimidine

CAS RN

1122-74-3
Record name 4-Iodo-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-(methylthio)pyrimidine
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Synthesis routes and methods I

Procedure details

50 g (0.31 mole) of 4-chloro-2-methylthiopyrimidine is solubilised in 300 mL of hydriodic acid at room temperature. The reaction mixture is stirred at room temperature for 8 hours. The reaction mixture is poured into 1.2 L of water and the pH adjusted to 8 with solid sodium bicarbonate. The mixture is extracted with dichloromethane and washed with sodium thiosulfate. After concentration the oily residue gives 74 g of 4-iodo-2-methylthiopyrimidine.
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50 g
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Synthesis routes and methods II

Procedure details

4-Chloro-2-methylthiopyrimidine (5 g, 31.15 mmol) was added dropwise to a cooled 57% aqueous hydriodic acid solution (0° C.). Stirring was continued at 0° C. for 30 minutes, before warming to ambient temperature and stirring for 24 hours. Aqueous sodium bicarbonate was then carefully added and the resultant suspension basified to pH 9 by addition of sodium carbonate. The mixture was extracted with ethyl acetate and the extracts dried over magnesium sulfate and concentrated by reduced pressure. The resultant solid was dissolved in boiling isohexane and cooled by refridgeration overnight. The resultant solid was filtered and dried to afford the title compound as colourless needles (5.4 g, 69%); NMR Spectrum: (CDCl3) 2.55 (s, 3H), 7.40 (d, 1H), 7.98 (d, 1H); Mass Spectrum: M+H+ 253.
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5 g
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Yield
69%

Synthesis routes and methods III

Procedure details

4-Chloro-2-methylthiopyrimidine (40 g, 249 mmol) is added to Hydroiodic acid (57% in water, 200 mL). The suspension is vigorously stirred in the absence of light for 72 h at rt. A bright yellow solid formed which is collected by filtration. The solid is added to saturated aqueous NaHCO3 (500 mL) and stirred for 2 min. CHCl3 (600 mL) is added and the solid dissolved. The aqueous layer is extracted 2 times with CHCl3 (350, then 300 mL) and the organic extracts combined, washed with water (100 mL), dried over MgSO4 and filtered. The organic solvent is removed in vacuo to give colorless oil. Addition of n-hexane and removal of solvent again produced the title compound as a white solid (57.9 g, 230 mmol, 92%).
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40 g
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200 mL
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Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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